molecular formula C16H23NO4 B160837 5-Phenylpentylglutamic acid CAS No. 129414-04-6

5-Phenylpentylglutamic acid

Cat. No.: B160837
CAS No.: 129414-04-6
M. Wt: 293.36 g/mol
InChI Key: JTGPMTSLXWRDMT-KBPBESRZSA-N
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Description

5-Phenylpentylglutamic acid is a synthetic derivative of glutamic acid, characterized by a phenylpentyl side chain attached to the glutamic acid backbone. The phenylpentyl group introduces significant hydrophobicity, which may enhance membrane permeability or enable interactions with lipid-rich biological targets. This contrasts with naturally occurring glutamic acid derivatives, such as poly-γ-glutamic acid (PGA) or folate-related compounds like 5-methyltetrahydropteroyltri-L-glutamic acid, which serve distinct biological roles.

Properties

CAS No.

129414-04-6

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2S,4S)-2-amino-4-(5-phenylpentyl)pentanedioic acid

InChI

InChI=1S/C16H23NO4/c17-14(16(20)21)11-13(15(18)19)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11,17H2,(H,18,19)(H,20,21)/t13-,14-/m0/s1

InChI Key

JTGPMTSLXWRDMT-KBPBESRZSA-N

SMILES

C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)CCCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O

Synonyms

4(R)-5-phenylpentyl-glutamic acid
4(S)-5-phenylpentyl-glutamic acid
5-phenylpentyl-Glu
5-phenylpentylglutamic acid
5-phenylpentylglutamic acid, (L-erythro)-isome

Origin of Product

United States

Chemical Reactions Analysis

Reaction Pathways

The reactivity of 5-Phenylpentylglutamic acid can be analyzed through different mechanisms:

  • Nucleophilic Addition-Elimination: This pathway is prominent in reactions involving the amino group of glutamic acid and electrophiles, such as carbonyl compounds.

  • Electrophilic Aromatic Substitution: The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, leading to further functionalization.

Key Reaction Examples

  • Formation of N-Substituted Derivatives:

    • By reacting this compound with various amines, N-substituted derivatives can be synthesized. This reaction typically requires activating agents or coupling reagents.

  • Hydrazone Synthesis:

    • The reaction of this compound with phenylhydrazine results in the formation of hydrazones, which can be useful intermediates for further transformations.

Reactivity Studies

Research has shown that the reactivity of charged phenyl radicals towards amino acids, including glutamic acid derivatives, is influenced by electron affinity (EA). Higher EA correlates with increased reaction rates and diverse pathways such as hydrogen atom abstraction and NH₂ group abstraction .

Mechanistic Insights

Mechanistic studies indicate that nucleophilic addition-elimination mechanisms dominate in reactions involving the amino group of glutamic acid derivatives . The following table summarizes key findings related to reaction mechanisms:

Reaction TypeMechanismKey Findings
Nucleophilic Addition-EliminationNucleophilic attack on electrophilesDominant for amino groups; leads to diverse products
Electrophilic Aromatic SubstitutionElectrophile attacks phenolic ringResults in functionalized phenyl derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Poly-γ-Glutamic Acid (PGA)

  • Structure : PGA is a high-molecular-weight polymer of glutamic acid units linked via γ-amide bonds, forming water-soluble, biodegradable chains .
  • Function : PGA is extensively studied as a vaccine adjuvant due to its ability to enhance immune responses by promoting antigen uptake and dendritic cell activation .
  • Comparison: Unlike PGA’s polymeric structure, 5-phenylpentylglutamic acid is a monomeric compound with a hydrophobic side chain. This structural divergence likely limits its utility as an adjuvant but may favor applications requiring lipid solubility, such as prodrug design or targeted drug delivery.

5-Methyltetrahydropteroyltri-L-glutamic Acid

  • Structure : This folate derivative features a pteroyl group conjugated to three L-glutamic acid residues (C25H36N8O12) .
  • Function : It plays a critical role in one-carbon metabolism, acting as a cofactor in nucleotide synthesis and methylation reactions .
  • Comparison : The phenylpentyl group in this compound replaces the pteroyl moiety, eliminating folate-like activity but introducing aromatic interactions. This modification could redirect its use toward receptor-binding studies or enzyme inhibition, leveraging its hydrophobic properties.

Other Glutamic Acid Derivatives

  • Glutathione : A tripeptide (γ-glutamyl-cysteinyl-glycine) involved in redox homeostasis. Its sulfhydryl group enables antioxidant activity, contrasting with this compound’s lack of redox functionality.
  • N-Methyl-D-aspartic Acid (NMDA) : A glutamate receptor agonist. The phenylpentyl side chain in this compound may sterically hinder receptor binding, suggesting divergent neurological applications.

Data Table: Comparative Analysis of Glutamic Acid Derivatives

Property This compound Poly-γ-Glutamic Acid (PGA) 5-Methyltetrahydropteroyltri-L-glutamic Acid
Molecular Weight ~300–350 Da (estimated) 10–2,000 kDa (polymer) 664.6 Da (C25H36N8O12)
Solubility Low (hydrophobic side chain) High (water-soluble polymer) Moderate (polar folate group)
Primary Applications Drug delivery, hydrophobic modifiers Vaccine adjuvants, biomaterials Folate metabolism, cofactor in biosynthesis
Synthesis Chemical synthesis Microbial fermentation Enzymatic conjugation

Research Findings and Implications

  • Adjuvant Potential: PGA’s adjuvant efficacy is well-documented, with studies showing enhanced antibody titers and T-cell responses in vaccine formulations . In contrast, this compound’s hydrophobicity may limit its adjuvant utility but could improve encapsulation in lipid-based delivery systems.
  • Synthetic Challenges : PGA is produced via bacterial fermentation (e.g., Bacillus subtilis), offering scalability for industrial use . In contrast, this compound likely requires multi-step organic synthesis, complicating large-scale production.

Q & A

Q. What methodologies validate the compound’s blood-brain barrier (BBB) permeability in preclinical models?

  • Methodological Answer : Use in vitro BBB models (hCMEC/D3 cells) with TEER measurements. For in vivo studies, administer the compound intravenously and quantify brain/plasma ratios via LC-MS. Include positron emission tomography (PET) with radiolabeled analogs for non-invasive tracking .

Guidelines for Data Presentation

  • Tables : Include detailed synthesis parameters (e.g., Table 1: Reaction Yields Under Varied Solvents) and statistical summaries (e.g., Table 2: IC₅₀ Values Across Cell Lines).
  • Figures : Prioritize mechanistic diagrams (e.g., proposed metabolic pathways) and dose-response curves. Avoid redundant illustrations; use supplementary materials for raw datasets .

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